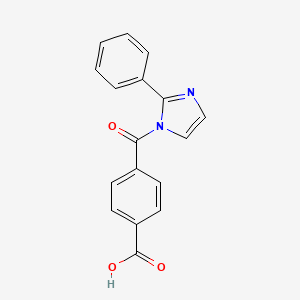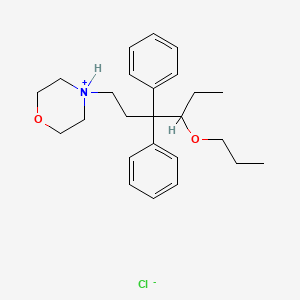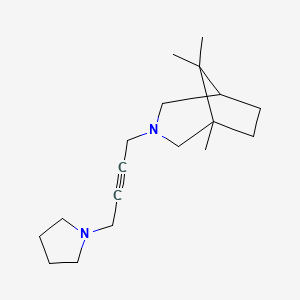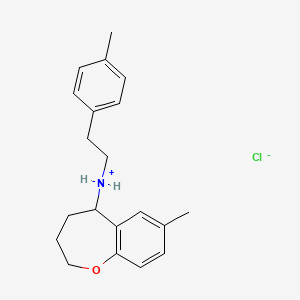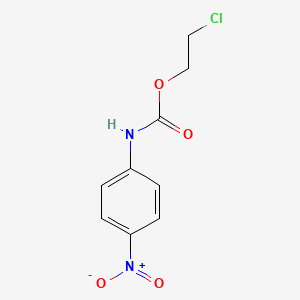
Carbamic acid, (4-nitrophenyl)-, 2-chloroethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloroethyl N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C9H9ClN2O4 It is a carbamate derivative, characterized by the presence of a chloroethyl group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with 2-chloroethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
While specific industrial production methods for 2-chloroethyl N-(4-nitrophenyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
2-chloroethyl N-(4-nitrophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Reduction: 2-chloroethyl N-(4-aminophenyl)carbamate.
Hydrolysis: 4-nitroaniline and 2-chloroethanol.
科学研究应用
2-chloroethyl N-(4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
作用机制
The mechanism of action of 2-chloroethyl N-(4-nitrophenyl)carbamate involves its interaction with biological molecules. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can then interact with enzymes and other proteins. The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets. These interactions can disrupt normal cellular processes, leading to antimicrobial or other biological effects .
相似化合物的比较
Similar Compounds
2-chloroethyl N-(2-chloro-4-nitrophenyl)carbamate: Similar structure but with an additional chlorine atom on the phenyl ring.
2-chloroethyl N-(3-nitrophenyl)carbamate: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness
2-chloroethyl N-(4-nitrophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the nitro group on the phenyl ring can affect the compound’s electronic properties and its interactions with biological targets.
属性
CAS 编号 |
60480-06-0 |
|---|---|
分子式 |
C9H9ClN2O4 |
分子量 |
244.63 g/mol |
IUPAC 名称 |
2-chloroethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H9ClN2O4/c10-5-6-16-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) |
InChI 键 |
COEVUZLBFRTZAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)OCCCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
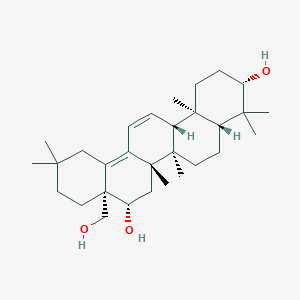
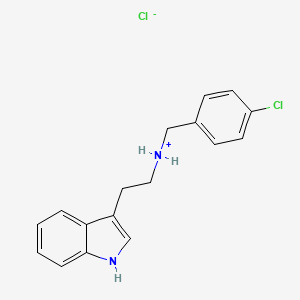

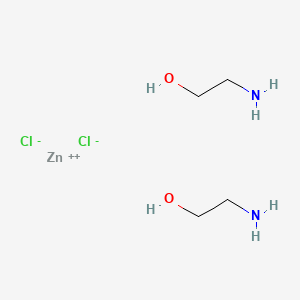
![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
![Benzenesulfonic acid, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichloro-, monosodium salt](/img/structure/B13766266.png)


